An In-depth Technical Guide to the Synthesis of 2-amino-N-propylbenzamide from Isatoic Anhydride
An In-depth Technical Guide to the Synthesis of 2-amino-N-propylbenzamide from Isatoic Anhydride
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-propylbenzamide, a valuable intermediate in pharmaceutical and chemical research, utilizing isatoic anhydride and propylamine as primary reactants. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses strategies for process optimization and characterization of the final product. Furthermore, it emphasizes critical safety protocols for handling the involved reagents. This guide is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, enabling a reproducible and efficient synthesis of the target compound.
Introduction: Significance and Synthetic Strategy
2-amino-N-propylbenzamide and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a range of biological activities. Their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals like the herbicide bentazone, underscores the importance of efficient and reliable synthetic routes.[1]
The selection of isatoic anhydride as the starting material for this synthesis is predicated on several key advantages. It is a commercially available, stable, and relatively inexpensive reagent that serves as a convenient precursor to the o-aminobenzoyl moiety. The reaction of isatoic anhydride with a primary amine, such as propylamine, provides a direct and atom-economical pathway to the desired N-alkylated 2-aminobenzamide. This approach circumvents the need for protecting group strategies or the use of more hazardous reagents that might be required in alternative synthetic pathways.
The overall transformation involves the nucleophilic attack of propylamine on one of the carbonyl carbons of the isatoic anhydride ring. This leads to a ring-opening event, followed by the expulsion of carbon dioxide, to yield the final amide product. This one-pot reaction is generally high-yielding and procedurally straightforward, making it an attractive method for both laboratory-scale and potential industrial-scale production.
Reaction Mechanism and Rationale
The synthesis of 2-amino-N-propylbenzamide from isatoic anhydride and propylamine proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl groups of the isatoic anhydride. This process is favored due to the electrophilic nature of the anhydride's carbonyl carbons.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of isatoic anhydride. This results in the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl oxygen and the adjacent nitrogen atom in the anhydride ring breaks, leading to the opening of the heterocyclic ring.
-
Decarboxylation: The resulting intermediate is a carbamic acid derivative which is unstable and readily undergoes decarboxylation (loss of CO2) to form the final product, 2-amino-N-propylbenzamide.
This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, at an elevated temperature to ensure a reasonable reaction rate.[2] The choice of solvent is crucial; it must be inert to the reactants and capable of dissolving the starting materials to a sufficient extent.
Caption: Reaction mechanism for the synthesis of 2-amino-N-propylbenzamide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-N-propylbenzamide from isatoic anhydride.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Isatoic Anhydride | 118-48-9 | 163.13 | 1.0 eq | ≥98% |
| Propylamine | 107-10-8 | 59.11 | 1.1 eq | ≥99% |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to create a suspension.
-
Reagent Addition: Under an inert atmosphere, add propylamine (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for approximately 1.5 hours.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of 2-amino-N-propylbenzamide.
Process Optimization and Troubleshooting
Several parameters can be adjusted to optimize the synthesis of 2-amino-N-propylbenzamide.
-
Solvent: While 1,4-dioxane is a common choice, other polar aprotic solvents can be explored.[2] The choice of solvent can influence reaction time and yield.
-
Temperature: The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of potential byproducts.
-
Stoichiometry: A slight excess of propylamine is typically used to ensure complete consumption of the isatoic anhydride. The optimal molar ratio can be determined empirically.
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction has gone to completion using TLC. The purity of the starting materials is also crucial.
-
Impure Product: The formation of byproducts can lead to an impure product. Purification by column chromatography is often necessary to obtain a high-purity compound. Recrystallization may also be a viable purification method.
Characterization and Analytical Data
The identity and purity of the synthesized 2-amino-N-propylbenzamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for 2-amino-N-propylbenzamide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to provide further structural information through fragmentation patterns. The expected molecular weight for C10H14N2O is approximately 178.23 g/mol .[3]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[4]
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Isatoic Anhydride: Isatoic anhydride is irritating to the eyes, respiratory system, and skin.[5] It should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]
-
Propylamine: Propylamine is a flammable liquid and is harmful if swallowed or inhaled.[7] It should also be handled in a fume hood, and appropriate PPE should be worn.
-
1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be done in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[5]
Conclusion
The synthesis of 2-amino-N-propylbenzamide from isatoic anhydride and propylamine is a robust and efficient method for producing this valuable chemical intermediate. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, mechanistic insights, and safety considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently and safely synthesize 2-amino-N-propylbenzamide for their research and development needs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, 2-amino-N-propylbenzamide. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
- Stavber, G., & Stavber, S. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Retrieved from [Link]
- Dadiboyena, S. (2018). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 3(11), 16041-16049.
- Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
- Google Patents. (n.d.). US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate.
- Kamal, A., & Ali, M. M. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748.
-
Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]
-
Quora. (2021). Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Is there any major or minor product?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]
-
SafetyQuip. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, 2-amino-N-propylbenzamide. Retrieved from [Link]
- Stauber, E. J., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 75(13), 3215-3219.
Sources
- 1. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 2. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-amino-N-propylbenzamide | C10H14N2O | CID 1653335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
